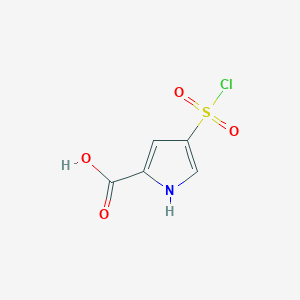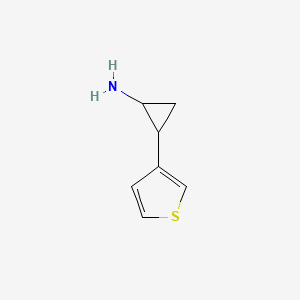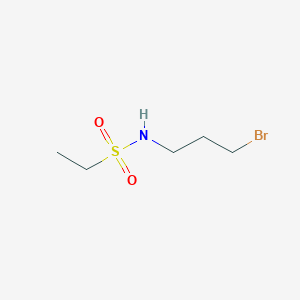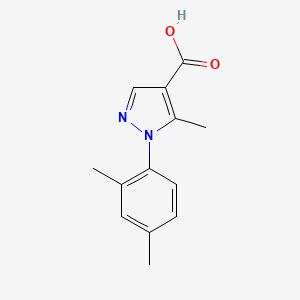
3-Méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Vue d'ensemble
Description
The compound “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is similar to the one you’re asking about . It has a molecular weight of 276.14 and is a solid in its physical form .
Chemical Reactions Analysis
As mentioned earlier, compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” are used in chemical reactions such as borylation and hydroboration .
Physical and Chemical Properties Analysis
The compound “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a molecular weight of 276.14 . It is a solid in its physical form .
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Le composé est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Il s'agit d'une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée. Le succès de cette application découle d'une combinaison de conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboré relativement stable, facilement préparé et généralement respectueux de l'environnement .
Réactions de borylation
Le composé peut être utilisé pour la borylation au niveau de la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former le pinacol benzyl boronate . C'est une étape clé dans de nombreuses voies synthétiques vers des molécules organiques complexes.
Réactions d'hydroboration
L'hydroboration des alcynes ou des alcènes alkyles ou aryles en présence de catalyseurs aux métaux de transition est une autre application de ce composé . Cette réaction est utilisée pour introduire du bore dans les molécules organiques, qui peuvent ensuite être converties en divers autres groupes fonctionnels.
Couplage avec les iodures d'aryle
Le composé peut être utilisé pour le couplage avec les iodures d'aryle en présence d'un catalyseur au cuivre pour former des boronates d'aryle . Il s'agit d'une réaction utile pour la synthèse de composés biaryles, qui sont des motifs structurels communs dans de nombreux produits pharmaceutiques et produits naturels.
Hydroboration asymétrique
L'hydroboration asymétrique des 1,3-enynes pour former des boronates d'allényle chiraux est une autre application de ce composé . Cette réaction est utilisée pour introduire la chiralité dans les molécules organiques, ce qui est important dans la synthèse de nombreux produits pharmaceutiques et produits naturels.
Réactions de protodéboronation
Le composé peut être utilisé dans la protodéboronation catalytique des esters boroniques de pinacol . Il s'agit d'une transformation précieuse qui permet de supprimer la partie bore des molécules organiques lorsqu'elle n'est plus nécessaire.
Matière première en synthèse organique
C'est une matière première et un intermédiaire important utilisé en synthèse organique . Il peut être utilisé pour synthétiser une grande variété d'autres composés organiques.
8. Utilisation dans les produits pharmaceutiques, les produits agrochimiques et les colorants Le composé est utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de colorants . Ces industries reposent sur une grande variété de composés organiques, dont beaucoup peuvent être synthétisés à partir de ce composé.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a crucial role in memory, attention, and other cognitive functions .
Mode of Action
It’s known that similar compounds participate in borylation, hydroboration, and coupling reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of drugs that modulate the cholinergic system .
Result of Action
Similar compounds have been used in the synthesis of drugs that can treat gastrointestinal diseases .
Analyse Biochimique
Biochemical Properties
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism can result in changes in the production and utilization of metabolic intermediates, impacting overall cellular function.
Molecular Mechanism
At the molecular level, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile in laboratory settings are important for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time.
Dosage Effects in Animal Models
The effects of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher dosages, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes Additionally, it can affect the levels of specific metabolites, leading to changes in overall metabolic activity
Transport and Distribution
The transport and distribution of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile within cells and tissues are critical for understanding its overall effects. This compound is known to interact with various transporters and binding proteins, facilitating its movement across cellular membranes and its distribution within different cellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, impacting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is an important aspect of its activity and function. This compound has been observed to localize within specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria Its localization can be influenced by various factors, including targeting signals and post-translational modifications
Propriétés
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-6-10(8-16-11(9)7-15)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSMPPQBXULOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675128 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-70-8 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)


![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)

